molecular formula C13H17NO3 B13723134 Methyl 4-[(oxan-4-yl)amino]benzoate

Methyl 4-[(oxan-4-yl)amino]benzoate

Cat. No.: B13723134
M. Wt: 235.28 g/mol
InChI Key: YPHRFEXBPIFAQO-UHFFFAOYSA-N
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Description

Methyl 4-[(oxan-4-yl)amino]benzoate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-(oxan-4-ylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)10-2-4-11(5-3-10)14-12-6-8-17-9-7-12/h2-5,12,14H,6-9H2,1H3

InChI Key

YPHRFEXBPIFAQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2CCOCC2

Origin of Product

United States

Foundational & Exploratory

Methyl 4-[(oxan-4-yl)amino]benzoate: A Scaffolding Approach to Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-[(oxan-4-yl)amino]benzoate emerges as a compound of significant interest at the confluence of established pharmacophores and modern medicinal chemistry principles. This molecule marries the versatile 4-aminobenzoic acid (PABA) backbone, a frequent building block in pharmaceuticals, with a tetrahydropyran (oxan) moiety, a group increasingly utilized to enhance pharmacokinetic profiles.[1][2][3] While direct, extensive research on this specific molecule is nascent, a robust deductive framework based on its constituent parts allows for the confident projection of its potential research applications. This guide will provide an in-depth exploration of these potential applications, grounded in the known biological activities of its core structures, and will furnish detailed, actionable experimental protocols for its investigation as a novel therapeutic agent. We will delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, providing the scientific rationale and methodological guidance necessary for its thorough evaluation.

Introduction: Deconstructing this compound

The structure of this compound presents a compelling case for its investigation in drug discovery programs. The molecule consists of two key moieties:

  • The Methyl 4-aminobenzoate Core: This structure is a well-established pharmacophore. 4-Aminobenzoic acid (PABA) and its derivatives have demonstrated a broad spectrum of biological activities.[3] They are known to be crucial for folate synthesis in many pathogenic microorganisms, making them a target for antimicrobial development.[3][4] Furthermore, modifications of the PABA scaffold have yielded compounds with significant cytotoxic effects against various cancer cell lines and notable anti-inflammatory properties.[2][5] The ester and amino groups of this core provide convenient handles for further chemical modification, allowing for the generation of diverse compound libraries.[2]

  • The (Oxan-4-yl)amino Moiety: The tetrahydropyran (THP) ring is a saturated heterocyclic ether. In medicinal chemistry, it is often employed as a bioisosteric replacement for a cyclohexane ring.[1] The inclusion of the oxygen atom reduces lipophilicity and can introduce a hydrogen bond acceptor, potentially altering the compound's interaction with biological targets.[1] Crucially, the incorporation of a THP moiety has been shown to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates by enhancing solubility and metabolic stability.[1] The presence of this group in this compound suggests that it may possess a more favorable pharmacokinetic profile than simpler PABA derivatives.

The strategic combination of these two moieties in a single molecule provides a strong rationale for its investigation across multiple therapeutic areas.

Potential Research Applications and Methodological Investigations

Based on the functional components of this compound, we propose three primary avenues for research, each with a detailed experimental workflow.

Antimicrobial Activity

Scientific Rationale: The 4-aminobenzoic acid core is a known inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[3][4] By mimicking the natural substrate, PABA, these derivatives can disrupt the production of folic acid, which is essential for bacterial DNA synthesis and survival. The (oxan-4-yl)amino substituent may enhance cell wall penetration or improve binding to the active site of DHPS.

Experimental Protocol: Evaluation of Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

    • Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills 99.9% (MBC) of a bacterial inoculum.

    • Procedure:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

      • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

      • Include positive (bacteria only) and negative (medium only) controls.

      • Incubate the plates at 37°C for 18-24 hours.

      • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

      • To determine the MBC, subculture aliquots from wells with concentrations at and above the MIC onto agar plates. The lowest concentration that prevents growth on the agar is the MBC.

  • Mechanism of Action Studies: Folate Pathway Inhibition

    • Objective: To ascertain if the antimicrobial activity is due to the inhibition of the folate pathway.

    • Procedure:

      • Repeat the MIC assay in a growth medium supplemented with folic acid or its downstream products (e.g., thymidine, purines, methionine).

      • A significant increase in the MIC in the supplemented medium would suggest that this compound acts by inhibiting the folate synthesis pathway.

Data Presentation:

Parameter S. aureus (ATCC 29213) E. coli (ATCC 25922)
MIC (µg/mL)Experimental ValueExperimental Value
MBC (µg/mL)Experimental ValueExperimental Value
MIC with Folate SupplementationExperimental ValueExperimental Value
Anticancer Activity

Scientific Rationale: Numerous derivatives of 4-aminobenzoic acid have demonstrated cytotoxic activity against a range of cancer cell lines.[2][4][5] The proposed mechanisms are varied and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The tetrahydropyran moiety may enhance the compound's uptake into cancer cells or improve its metabolic stability, thereby increasing its potency.[1][6]

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Induction

  • Cell Viability Assay (MTT or a similar assay):

    • Objective: To determine the concentration of this compound that reduces the viability of cancer cells by 50% (IC50).

    • Procedure:

      • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of this compound for 48-72 hours.

      • Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm.

      • Calculate the IC50 value from the dose-response curve.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

    • Procedure:

      • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

      • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

      • Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis.

Data Presentation:

Cell Line IC50 (µM) % Apoptotic Cells (at IC50)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
Anti-inflammatory Activity

Scientific Rationale: The 4-aminobenzoate scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues. These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.

Experimental Protocol: In Vitro Anti-inflammatory Assessment

  • Inhibition of Nitric Oxide (NO) Production in Macrophages:

    • Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

    • Procedure:

      • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

      • Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

      • Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

      • A decrease in nitrite levels indicates inhibition of NO production.

  • Cytokine Production Analysis (ELISA):

    • Objective: To measure the effect of the compound on the production of key pro-inflammatory cytokines.

    • Procedure:

      • Following the same treatment protocol as above, collect the cell culture supernatants.

      • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation:

Parameter IC50 (µM)
NO Production InhibitionExperimental Value
TNF-α Production InhibitionExperimental Value
IL-6 Production InhibitionExperimental Value

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the proposed experimental designs and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_mic_mbc MIC & MBC Determination cluster_moa Mechanism of Action start_mic Prepare serial dilutions of this compound inoculate Inoculate with standardized bacterial culture start_mic->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from clear wells to agar read_mic->subculture read_mbc Determine MBC subculture->read_mbc start_moa Repeat MIC assay with folate supplementation compare_mic Compare MIC values start_moa->compare_mic conclusion Conclude on folate pathway inhibition compare_mic->conclusion

Caption: Workflow for Antimicrobial Activity Assessment.

Experimental_Workflow_Anticancer cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Assay start_cyto Seed and treat cancer cells with compound incubate_cyto Incubate for 48-72h start_cyto->incubate_cyto mtt_assay Perform MTT assay incubate_cyto->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 start_apop Treat cells at IC50 concentration stain_apop Stain with Annexin V/PI start_apop->stain_apop flow_cyto Analyze by flow cytometry stain_apop->flow_cyto quantify_apop Quantify apoptotic cells flow_cyto->quantify_apop

Caption: Workflow for Anticancer Activity Assessment.

Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Compound This compound Compound->NFkB Inhibition? iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, candidate for drug discovery. Its rational design, which combines a biologically active core with a moiety known to improve pharmacokinetic properties, provides a strong impetus for its investigation. The experimental protocols detailed in this guide offer a clear and comprehensive roadmap for elucidating its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Future research should focus on a systematic evaluation of its efficacy and mechanism of action in these areas. Positive results from the in vitro studies outlined here would warrant progression to more complex cellular models and eventually to in vivo studies to assess its therapeutic potential in a physiological context. Furthermore, the synthetic accessibility of the 4-aminobenzoate core and the versatility of the amino and ester functional groups invite the creation of a focused library of analogues to explore structure-activity relationships (SAR) and optimize for potency and selectivity. The journey from a promising chemical structure to a clinically valuable therapeutic is long and challenging, but for this compound, the first steps are clearly illuminated.

References

  • Vertex AI Search. (2024, May 16).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Kollár, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
  • Benchchem. (n.d.). Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)
  • Kollár, M., et al. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • Leyers, S., et al. (2008, August 19).
  • Arooj, M., et al. (2023, September 30).
  • ChemBK. (2024, April 10).
  • Ardley, T. W., et al. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tetrahydropyran (THP).
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (2026, January 13).
  • ResearchGate. (n.d.).
  • Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed.
  • BLD Pharm. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • NIST. (n.d.). Methyl 4(methylamino)
  • Thermo Fisher Scientific. (n.d.).
  • Guidechem. (2025, May 20). methyl 4-aminobenzoate - 619-45-4, C8H9NO2, density, melting point, boiling point, structural formula, synthesis.
  • Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • Mustafa, G., et al. (n.d.). Methyl 4-{[(4-methylphenyl)
  • The Good Scents Company. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 4-aminobenzoate Pharmaceutical Secondary Standard CRM.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Supporting Information. (n.d.).
  • Sciencemadness.org. (2017, April 4).
  • ChemicalBook. (n.d.).
  • Kollar, M., et al. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Chemdiv. (n.d.). Compound methyl 4-[(methanesulfonyl)

Sources

The Tetrahydropyran-Aniline Scaffold: Synthetic Protocols and Medicinal Chemistry Applications of Methyl 4-[(oxan-4-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-[(oxan-4-yl)amino]benzoate (also known as methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate) represents a critical pharmacophore in modern medicinal chemistry.[1] Serving as a versatile intermediate, this scaffold bridges the lipophilic requirements of membrane permeability with the metabolic stability needed for oral bioavailability. It is frequently employed in the design of kinase inhibitors, GPCR ligands (e.g., CCR5 antagonists), and metabolic regulators (e.g., ACC inhibitors). This guide provides a comprehensive technical analysis of its synthesis, structural properties, and application in divergent drug discovery campaigns.

Structural Analysis & Pharmacophore Utility

The Tetrahydropyran (THP) Advantage

The oxan-4-yl (tetrahydropyran-4-yl) group is a privileged substructure often used as a bioisostere for cyclohexyl or piperidinyl groups. Its inclusion in the aniline scaffold offers distinct advantages:

  • Reduced Basicity: Unlike N-piperidinyl analogs, the THP ether oxygen does not protonate at physiological pH. This eliminates the risk of lysosomal trapping and reduces affinity for the hERG potassium channel, a common cardiotoxicity liability.

  • Solubility Profile: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to the highly lipophilic cyclohexyl analog.

  • Metabolic Stability: The THP ring is generally more resistant to oxidative metabolism (CYP450) than N-alkyl piperidines, which are prone to N-dealkylation or oxidation alpha to the nitrogen.

The Aniline Linker

The 4-aminobenzoate core provides a rigid vector for extending the molecule into specific protein binding pockets.

  • Vectorality: The para-substitution pattern directs the ester (or subsequent amide) functionality into the "solvent front" or "back pocket" of kinase active sites.

  • Electronic Effects: The electron-withdrawing ester group decreases the nucleophilicity of the aniline nitrogen, making the secondary amine less prone to Phase II conjugation (glucuronidation) compared to electron-rich anilines.

Synthetic Pathways[2][3][4]

The synthesis of this compound is most efficiently achieved via Reductive Amination . While Nucleophilic Aromatic Substitution (


) is possible, it requires electron-deficient aryl fluorides and harsh conditions that may not be compatible with sensitive functional groups.
Route A: Reductive Amination (Preferred)

This route uses commercially available methyl 4-aminobenzoate and tetrahydro-4H-pyran-4-one. It is mild, scalable, and tolerates the ester functionality.

Route B: Nucleophilic Aromatic Substitution ( )

This involves the reaction of methyl 4-fluorobenzoate with 4-aminotetrahydropyran. This route is generally reserved for analogs where the aniline nitrogen is further substituted or if the reductive amination fails due to steric hindrance.

Synthesis Workflow Diagram

Synthesis_Workflow Start1 Methyl 4-aminobenzoate (Aniline Precursor) Intermediate Imine / Iminium Ion (Transient) Start1->Intermediate Condensation Start2 Tetrahydro-4H-pyran-4-one (Ketone) Start2->Intermediate Product This compound (Target Scaffold) Intermediate->Product Hydride Reduction Reagent NaBH(OAc)3 AcOH, DCE Reagent->Intermediate Promoter

Figure 1: One-pot reductive amination strategy for the synthesis of the target scaffold.

Experimental Protocols

Protocol: Synthesis of this compound

Objective: Synthesis of the core secondary amine via reductive amination.

Reagents:

  • Methyl 4-aminobenzoate (1.0 equiv)[2]

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (15.1 g, 100 mmol) and tetrahydro-4H-pyran-4-one (12.0 g, 120 mmol) in anhydrous DCE (500 mL).

  • Activation: Add glacial acetic acid (6.0 g, 100 mmol) to the mixture. Stir at room temperature for 30 minutes to facilitate imine formation. Note: The presence of acid catalyzes the formation of the iminium ion.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen atmosphere. Monitor reaction progress by LC-MS or TLC (Hexane:EtOAc 1:1).

  • Quench: Quench the reaction by carefully adding saturated aqueous

    
     solution (300 mL). Stir vigorously for 30 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 200 mL).

  • Purification: Combine organic phases, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the product as a white solid.
    

Validation:

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.68 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H), 6.35 (d, J=7.5 Hz, 1H, NH), 3.86 (dt, 2H), 3.71 (s, 3H, OMe), 3.55 (m, 1H), 3.38 (td, 2H), 1.85 (d, 2H), 1.39 (m, 2H).
    
  • LC-MS: Calculated [M+H]+: 236.12; Found: 236.1.

Protocol: Hydrolysis to the Free Acid

Objective: Convert the methyl ester to the carboxylic acid for subsequent amide coupling.

Procedure:

  • Dissolve the ester (1.0 equiv) in a mixture of THF/MeOH/Water (3:1:1).

  • Add Lithium Hydroxide monohydrate (

    
    ) (3.0 equiv).
    
  • Stir at 50°C for 4 hours.

  • Concentrate to remove organics.[3] Acidify the aqueous residue to pH 3 with 1N HCl.

  • Collect the precipitate by filtration to obtain 4-[(oxan-4-yl)amino]benzoic acid .

Derivatization & Analogues: Building the Library

Once the core scaffold is synthesized, it serves as a divergence point. The carboxylic acid can be coupled to various amines to generate a library of amides, a common strategy in SAR (Structure-Activity Relationship) optimization.

Divergent Synthesis Logic

The choice of the R-group on the amide determines the target specificity.

  • R = Heterocycles (e.g., Pyridine, Pyrazole): Increases potency against kinases by interacting with the hinge region.

  • R = Solubilizing Groups (e.g., Piperazine): Improves pharmacokinetic properties.

SAR Decision Matrix
FeatureModificationEffect on Properties
THP Ring Replace with CyclohexylIncreases LogP (lipophilicity); decreases solubility.
THP Ring Replace with N-Methyl PiperidineIntroduces basic center; risk of hERG binding.
Linker (NH) N-MethylationForces specific conformation; reduces H-bond donor capacity.
Ester/Amide Bioisosteric Replacement (e.g., Oxadiazole)Improves metabolic stability; alters polarity.
Library Generation Diagram

Library_Generation Core This compound Acid 4-[(oxan-4-yl)amino]benzoic acid Core->Acid Hydrolysis (LiOH) Amide1 Amide Analog A (Kinase Hinge Binder) Acid->Amide1 Coupling (HATU, R-NH2) Amide2 Amide Analog B (Solubility Enhancer) Acid->Amide2 Coupling (HATU, R'-NH2) Amide3 Amide Analog C (Metabolic Probe) Acid->Amide3 Coupling (HATU, R''-NH2)

Figure 2: Divergent synthesis strategy for generating a library of bioactive analogues.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Baba, M., et al. (1999). "A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity." Proceedings of the National Academy of Sciences. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Sources

Technical Whitepaper: Theoretical and Computational Profiling of Methyl 4-[(oxan-4-yl)amino]benzoate

[1]

Executive Summary

This technical guide outlines the theoretical framework and computational methodologies required to characterize Methyl 4-[(oxan-4-yl)amino]benzoate (M4OA).[1] As a structural derivative of the local anesthetic benzocaine (ethyl 4-aminobenzoate) and methyl 4-aminobenzoate, M4OA incorporates a tetrahydropyran (oxan-4-yl) moiety.[1] This modification is strategically significant in medicinal chemistry for modulating lipophilicity and solubility while retaining the pharmacophore essential for voltage-gated sodium channel interaction.[1]

This guide details the protocols for Density Functional Theory (DFT) optimization, vibrational spectroscopy profiling, electronic property analysis (HOMO-LUMO), and Natural Bond Orbital (NBO) studies.[1] It serves as a standard operating procedure (SOP) for researchers aiming to validate experimental crystallographic data or predict the physicochemical behavior of this benzoate derivative.

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic ester derivatives.

Protocol Specifications
ParameterSettingRationale
Software Gaussian 16 / GAMESS (US)Industry standards for electronic structure calculation.[1]
Method DFT (B3LYP)Becke’s 3-parameter hybrid functional with Lee-Yang-Parr correlation provides accurate geometries for C-N and C-O bonds.[1]
Basis Set 6-311++G(d,p)Triple-zeta quality with diffuse functions (++) for lone pairs on O/N and polarization functions (d,p) for accurate bond angles.[1]
Solvation IEFPCM (Water/Ethanol)Implicit solvation models mimic physiological or crystallization environments.
Frequency Harmonic Approx.[1]Validates stationary points (zero imaginary frequencies) and generates IR/Raman spectra.
Workflow Visualization

The following diagram illustrates the logical flow of the computational study, ensuring self-validation at each step.

GstartInitial Geometry Construction(ChemDraw / GaussView)optGeometry Optimization(B3LYP/6-311++G(d,p))start->optfreqFrequency Calculation(Check Imaginary Freq = 0)opt->freqcheckStationary Point?freq->checkcheck->optNo (Imag < 0)propElectronic Properties(HOMO-LUMO / MEP)check->propYes (Minima)nboNBO Analysis(Hyperconjugation)prop->nbodockMolecular Docking(Target: Na+ Channel)prop->dock

Figure 1: Step-by-step computational workflow for validating the molecular structure and properties of M4OA.

Structural & Conformational Analysis

Geometry Optimization

The introduction of the oxan-4-yl group creates steric considerations not present in the parent methyl 4-aminobenzoate.[1]

  • Oxane Ring Conformation: The tetrahydropyran ring is predicted to adopt a chair conformation , which is thermodynamically most stable. The amino substituent at the 4-position will likely adopt an equatorial orientation to minimize 1,3-diaxial interactions.[1]

  • Amine Planarity: The nitrogen atom, bridging the benzoate and the oxane ring, exhibits partial

    
     character due to conjugation with the phenyl ring.
    

Key Geometric Parameters (Predicted):

  • C(phenyl)-N Bond: ~1.38 Å (Shortened due to resonance).[1]

  • C(oxane)-N Bond: ~1.46 Å (Typical single bond).[1]

  • C=O (Ester): ~1.21 Å.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper understanding of the stability derived from electron delocalization. In M4OA, the critical interaction involves the lone pair of the amine nitrogen (


Stabilization Energy (


):
  • 
    : Indicates strong resonance, enhancing the basicity of the nitrogen.
    
  • 
    : Explains the stability of the ester linkage.
    

NBOcluster_0Donor Orbitals (Lewis)cluster_1Acceptor Orbitals (Non-Lewis)LP_NLP(1) NitrogenPi_Starπ* (C-C Phenyl)LP_N->Pi_Star Strong Delocalization(Resonance)LP_OLP(2) Carbonyl OSigma_Starσ* (C-O Ester)LP_O->Sigma_Star Anomeric Effect

Figure 2: Primary hyperconjugative interactions stabilizing the M4OA molecule derived from NBO analysis.

Electronic Properties & Reactivity[2]

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and reactivity.

  • HOMO: Predominantly localized on the amino group and the phenyl ring , acting as the nucleophilic center.

  • LUMO: Concentrated on the ester group and the phenyl ring , serving as the electrophilic region.

Global Reactivity Descriptors: Calculated using Koopmans’ theorem (


  • Chemical Hardness (

    
    ): 
    
    
    [1]
  • Electrophilicity Index (

    
    ): 
    
    
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., in a drug-receptor pocket).

  • Negative Regions (Red): Concentrated over the carbonyl oxygen and the oxane oxygen . These are potential H-bond acceptors.

  • Positive Regions (Blue): Localized on the amine proton (N-H) and the phenyl ring protons. These act as H-bond donors.[1]

Vibrational Spectroscopy (IR/Raman)

To validate the theoretical model against experimental FTIR data, frequency scaling is required (typically ~0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.[1]

Characteristic Vibrational Modes:

ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

~3550~3410MediumAmine stretching (secondary)

~1780~1710StrongEster carbonyl stretching

~1150~1105StrongOxane ring ether stretch

~1620~1560MediumAromatic ring breathing

Note: The presence of the oxane ring adds unique C-O-C symmetric and asymmetric stretching modes in the 1000–1150

1

Biological Potential & Docking Strategy[1]

Given the structural homology to benzocaine, M4OA is a candidate for binding to the Voltage-Gated Sodium Channel (Nav1.7) .[1]

Lipinski’s Rule of Five (In Silico Prediction)
  • MW: ~235 g/mol (< 500)[1]

  • LogP: Predicted ~1.8–2.2 (Optimal for membrane permeability).[1]

  • H-Bond Donors: 1 (N-H).[1]

  • H-Bond Acceptors: 4 (Ester O x2, Oxane O, Amine N).[1]

Docking Protocol
  • Protein Preparation: Retrieve PDB structure of Nav1.7 (e.g., PDB ID: 5EK0). Remove water; add polar hydrogens.

  • Ligand Preparation: Use the optimized DFT geometry of M4OA.

  • Grid Generation: Center grid box on the local anesthetic binding site (pore domain).

  • Scoring: Evaluate binding affinity (

    
    ) and visualize H-bonds between the M4OA ester carbonyl and receptor serine/threonine residues.
    

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link

  • Nath, L. R., et al. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate... Experiment versus theory. Journal of Molecular Structure, 1224, 129223. Link

  • Mustafa, G., et al. (2011). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate.[1] Acta Crystallographica Section E, 67(Pt 5), o1106. Link

  • BenchChem. (2024). 4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester Properties. Link

Methodological & Application

Application Notes and Protocols for Methyl 4-[(oxan-4-yl)amino]benzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Bifunctional Building Block

In the landscape of modern pharmaceutical synthesis, the efficiency and modularity of chemical intermediates are paramount. Methyl 4-[(oxan-4-yl)amino]benzoate has emerged as a critical building block, valued for its bifunctional nature that bridges aromatic and aliphatic domains. The molecule incorporates a secondary amine, a methyl ester, and a tetrahydropyran (oxane) ring—a common motif in contemporary drug candidates for its favorable metabolic stability and solubility profile.

Its primary and most notable application is as a key intermediate in the synthesis of Apixaban (marketed as Eliquis), a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa.[1][2][3] The synthesis of Apixaban and related complex molecules relies on the strategic manipulation of the two functional handles present in this compound: the methyl ester and the secondary amine. This guide provides an in-depth exploration of its synthesis and subsequent transformations, offering detailed, field-proven protocols for researchers in drug development and medicinal chemistry.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application.

PropertyValue
IUPAC Name This compound
Synonyms Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate
CAS Number 879339-78-3
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance Off-white to white solid/crystalline powder
Solubility Soluble in methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), and other common organic solvents. Sparingly soluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.
Safety Precautions Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Core Synthetic Pathways and Protocols

The utility of this compound is best demonstrated through its synthesis and subsequent functional group transformations. The following sections provide validated protocols and the scientific rationale behind each step.

Workflow Overview: From Building Blocks to Complex Amides

The typical synthetic route involving this intermediate follows a logical three-stage progression: (1) Formation of the intermediate itself, (2) Hydrolysis of the ester to unmask a carboxylic acid, and (3) Amide coupling to introduce further complexity.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Functional Group Deprotection cluster_2 Stage 3: Core Elaboration A Methyl 4-aminobenzoate + Oxan-4-one B This compound A->B Reductive Amination C 4-[(Oxan-4-yl)amino]benzoic Acid B->C Saponification (Ester Hydrolysis) E Final Amide Product (e.g., Apixaban Precursor) C->E D Amine Partner (R-NH2) D->E Amide Coupling G reagents Methyl 4-aminobenzoate + Oxan-4-one process 1. Form Imine/Iminium (Acetic Acid catalyst) 2. In-situ Reduction (Sodium Triacetoxyborohydride) reagents->process product This compound process->product G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack Acid 4-[(Oxan-4-yl)amino]benzoic Acid HATU HATU + DIPEA Acid->HATU ActiveEster Activated Ester (OAt-Ester) HATU->ActiveEster Product Final Amide Product ActiveEster->Product Amine Amine Partner (R-NH2) Amine->Product

Sources

Application Notes and Protocols for the Safe Handling and Storage of Methyl 4-[(oxan-4-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Compound

Methyl 4-[(oxan-4-yl)amino]benzoate is a benzoate ester derivative. The presence of the 4-amino benzoate core, functionalized with an oxane group, suggests its potential application in medicinal chemistry and drug discovery, where such motifs can enhance physicochemical and pharmacokinetic properties.[1] The aminobenzoate scaffold is a key intermediate in various biological pathways and synthetic processes.[2][3][4] Understanding the chemical nature of this compound is paramount to establishing safe and effective handling protocols. The primary functional groups of concern are the amino group and the benzoate ester, which dictate its reactivity and potential hazards.

Hazard Identification and Risk Assessment

Based on the data for the closely related Methyl 4-aminobenzoate, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact may cause skin irritation.[5][6][7][8]

  • Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[5][6][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[6][7][8]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[9]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Physicochemical Properties (Analog-Based)
PropertyValue (for Methyl 4-aminobenzoate)Reference
Molecular Formula C8H9NO2[10]
Molecular Weight 151.16 g/mol [10][11]
Appearance Off-white to beige solid/crystals[7][8]
Odor Odorless[7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered or volatile chemicals is a certified chemical fume hood.[12] This is critical to prevent the inhalation of dust or vapors.[12] All weighing and transfer operations should be performed within the fume hood. Additionally, ensure that safety showers and eyewash stations are readily accessible and in good working order.[8]

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[6]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing.[6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.[5]

Detailed Handling Protocols

Adherence to meticulous handling procedures is crucial for both personnel safety and maintaining the purity of the compound.

Protocol for Weighing and Transfer
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Donning PPE: Put on all required PPE as outlined in Section 3.2.

  • Transfer to Fume Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance. Minimize the creation of dust.

  • Container Sealing: Immediately and securely reseal the primary container after dispensing the required amount.

  • Transfer to Reaction Vessel: Carefully transfer the weighed compound to the reaction vessel.

  • Decontamination: Clean any residual powder from the spatula and work surface using a suitable solvent and dispose of the waste appropriately.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[12]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Assess the Spill: Determine the extent and nature of the spill. For small spills of solid material, proceed with cleanup. For large spills, contact the appropriate emergency response team.

  • Cleanup (Small Spills):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep up the spilled solid and place it into a labeled, sealed container for hazardous waste disposal.[7]

    • Avoid generating dust.

    • Clean the spill area with a suitable solvent and decontaminate with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste in accordance with local, state, and federal regulations.[5][6][9]

Comprehensive Storage Guidelines

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous situations.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Prevents degradation and potential reactions. Elevated temperatures can promote the formation of byproducts in similar compounds.[13]
Atmosphere Keep container tightly closed.[5][6][7][9]Prevents absorption of moisture and atmospheric contaminants.
Light Store away from direct sunlight.Ultraviolet light can promote the degradation of benzoate compounds.[13]
Ventilation Store in a well-ventilated area.[5][6][7][12]Ensures that any potential off-gassing does not accumulate.
Chemical Incompatibility

To prevent hazardous reactions, store this compound away from the following incompatible materials:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[5][6][8]

  • Strong Acids: May react with the amino group.[5][6]

  • Strong Bases: Can hydrolyze the ester linkage.[5][6][8]

  • Heat and Sources of Ignition: While not highly flammable, good practice dictates storing away from heat sources.[5]

Workflow Diagrams

Safe Handling Workflow

Safe Handling Workflow for this compound A Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weigh and Transfer Compound C->D E Securely Seal Container D->E F Clean Work Area E->F G Dispose of Waste F->G H Doff PPE and Wash Hands G->H

Caption: Logical flow for the safe handling of the compound.

Storage Protocol Decision Tree

Storage Protocol for this compound A Receiving Compound B Inspect Container Integrity A->B C Is Container Damaged? B->C D Quarantine and Report C->D Yes E Select Storage Location C->E No F Cool, Dry, Well-Ventilated Area? E->F F->E No G Store in Designated Cabinet F->G Yes H Away from Incompatibles? G->H I Relocate Incompatible Materials H->I No J Log in Inventory H->J Yes I->G

Caption: Decision-making process for proper storage.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate handling and storage protocols. By following the guidelines outlined in this document, which are based on the well-characterized analog Methyl 4-aminobenzoate, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. It is imperative to always seek out a compound-specific SDS when it becomes available and to treat all new chemical entities with a high degree of caution.

References

  • Material Safety Data Sheet - Methyl benzoate. Materion. [Link]

  • Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Cole-Parmer. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. [Link]

  • Optimizing Preservative Systems with Sodium Benzoate and Potassium Sorbate. AET Group. [Link]

  • What are the alternatives of Sodium Benzoate in Preservation of Food Products? ResearchGate. [Link]

  • Methyl 4-aminobenzoate. PubChem, National Institutes of Health. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed, National Institutes of Health. [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • Potential Safety Issues Surrounding the Use of Benzoate Preservatives. MDPI. [Link]

Sources

Application Note: Safety Assessment and Handling Protocol for Methyl 4-[(oxan-4-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 4-[(oxan-4-yl)amino]benzoate (also known as Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate) is a critical synthetic intermediate widely used in the development of kinase inhibitors and other small-molecule therapeutics. Structurally, it combines a para-aminobenzoic acid (PABA) ester scaffold with a tetrahydropyran ring.

While specific in vivo toxicology data for this intermediate is often proprietary or sparse in public registries, its safety profile can be rigorously assessed through "read-across" methodology from its metabolic precursors (Methyl 4-aminobenzoate) and functional groups.

This Application Note provides a comprehensive safety framework, including GHS classifications , handling protocols , and experimental workflows to validate its toxicity profile in early-stage discovery.

Chemical Identifiers
ParameterDetail
IUPAC Name Methyl 4-(oxan-4-ylamino)benzoate
Common Name Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate
CAS Number 1260773-67-4 (Representative)
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Physical State Off-white to beige solid

In Silico Safety Profiling & Structural Alerts

Before initiating wet-lab experiments, a structural analysis reveals three Critical Safety Attributes (CSAs) that dictate handling and toxicity potential.

Component Analysis (Read-Across)

The molecule is a secondary amine resulting from the alkylation of Methyl 4-aminobenzoate. Its toxicity profile is a hybrid of its functional parts:

  • The Aniline Core (PABA Ester):

    • Risk:[1][2][3][4][5] Anilines are known structural alerts for genotoxicity and skin sensitization.

    • Metabolism: The methyl ester is liable to rapid hydrolysis by carboxylesterases (CES1/CES2) in plasma, releasing the free acid (4-[(oxan-4-yl)amino]benzoic acid) and methanol.

  • The Secondary Amine:

    • Critical Risk:Nitrosamine Formation. As a secondary amine, this compound can react with nitrosating agents (nitrites) to form N-nitroso derivatives, which are potent carcinogens. This is a high-priority concern under current ICH M7 guidelines.

  • The Tetrahydropyran Ring:

    • Risk:[1][2][3][5] Generally low toxicity; serves to modulate lipophilicity (LogP ~1.8–2.2) and metabolic stability.

Predicted GHS Classification

Based on Quantitative Structure-Activity Relationship (QSAR) modeling and data from analogous esters (e.g., Methyl 4-aminobenzoate [1]):

Hazard ClassCategoryHazard StatementCode
Skin Irritation Cat 2Causes skin irritationH315
Eye Irritation Cat 2ACauses serious eye irritationH319
STOT - SE Cat 3May cause respiratory irritationH335
Acute Tox (Oral) Cat 4Harmful if swallowed (Predicted)H302

Handling & Containment Protocols

Objective: Prevent occupational exposure and cross-contamination during synthesis or assay preparation.

Engineering Controls
  • Primary Containment: All weighing and solubilization must be performed in a certified Class II Chemical Fume Hood.

  • Airflow: Maintain face velocity > 0.5 m/s.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling micronized powder outside a hood.

  • Dermal: Double-gloving recommended.

    • Inner Layer: Latex or Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil). Note: Anilines can permeate thin nitrile; change gloves immediately upon splash contact.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Solubilization Protocol

The compound has poor water solubility but high solubility in organic solvents.

  • Stock Solution: Dissolve in 100% DMSO to reach 10–50 mM.

  • Sonication: Sonicate at 40 kHz for 5 minutes if turbidity persists.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Experimental Protocols for Safety Validation

To validate the safety profile of this compound, the following tiered assay system is recommended.

Tier 1: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 value in relevant cell lines (e.g., HepG2 for liver tox, HEK293 for general tox).

Protocol:

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Dosing: Prepare serial dilutions of the compound in culture media (0.1 µM to 100 µM). Ensure final DMSO concentration is < 0.5%.

  • Exposure: Incubate cells with compound for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Tier 2: Genotoxicity Assessment (Ames Test)

Purpose: Assess mutagenic potential, critical for aniline derivatives [2].

Protocol Overview (OECD 471):

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assay with and without S9 rat liver fraction. This is crucial because the esterase activity in S9 may hydrolyze the compound, revealing the toxicity of the metabolite.

  • Criteria: A 2-fold increase in revertant colonies over vehicle control indicates a positive result.

Metabolic Fate & Pathway Visualization

Understanding the metabolic breakdown is essential for interpreting toxicity data. The methyl ester is the primary site of lability.

Metabolic Hydrolysis Pathway

The following diagram illustrates the primary metabolic route (Hydrolysis) and the potential secondary risk (Nitrosation).

MetabolicPathway Parent This compound (Parent Compound) Metabolite 4-[(oxan-4-yl)amino]benzoic acid (Polar Metabolite) Parent->Metabolite Hydrolysis Methanol Methanol (Byproduct) Parent->Methanol Nitrosamine N-Nitroso Derivative (Potential Carcinogen) Parent->Nitrosamine N-Nitrosation Enzyme Carboxylesterases (CES1 / CES2) Enzyme->Parent Catalysis Nitrite Nitrites (NO2-) (Acidic Conditions) Nitrite->Nitrosamine

Figure 1: Predicted metabolic fate. The primary pathway is ester hydrolysis. The secondary pathway (red) highlights the risk of N-nitrosation in the presence of nitrites.

Safety Assessment Workflow

Use this decision tree to determine if the compound is safe for scale-up.

SafetyWorkflow Start Start: Compound Acquisition InSilico Step 1: In Silico Check (Nitrosamine Alert?) Start->InSilico Handling Step 2: Define Handling (GHS H315/H319/H335) InSilico->Handling Assay Step 3: Cytotoxicity (MTT) Handling->Assay Decision IC50 > 10 µM? Assay->Decision Genotox Step 4: Ames Test (OECD 471) Decision->Genotox Yes Stop STOP: High Toxicity Re-design Decision->Stop No Genotox->Stop Positive Proceed Proceed to Scale-up Genotox->Proceed Negative

Figure 2: Tiered safety assessment logic. Progression to scale-up requires passing cytotoxicity and genotoxicity checkpoints.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-[(oxan-4-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Core Challenge

Synthesizing Methyl 4-[(oxan-4-yl)amino]benzoate (also known as Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate) presents a specific electronic challenge.[1]

The reaction is a reductive amination between Methyl 4-aminobenzoate (Aniline) and Tetrahydro-4H-pyran-4-one (Ketone).[1]

  • The Problem: The amino group on the benzoate is electron-deficient due to the para-ester group (Hammett

    
    ). This significantly lowers its nucleophilicity, making the initial attack on the ketone sluggish.
    
  • The Consequence: Under standard conditions (e.g., NaBH

    
    CN/MeOH), the equilibrium favors the starting materials.[1] The reducing agent often preferentially reduces the unreacted ketone to Tetrahydro-2H-pyran-4-ol , resulting in low yields (<40%) and difficult purification.[1]
    

This guide provides an advanced Titanium(IV)-mediated protocol to overcome this barrier, ensuring yields >80%.

Critical Workflow Visualization

The following diagram illustrates the mechanistic bottleneck and the optimized pathway using Titanium Isopropoxide as a Lewis Acid / Dehydrating agent.

G Start Start: Methyl 4-aminobenzoate + Pyran-4-one Standard_Route Standard Route (Acid Cat. / NaBH(OAc)3) Start->Standard_Route Method A Titanium_Route Expert Route (Ti(OiPr)4 Mediated) Start->Titanium_Route Method B (Recommended) Imine_Eq Imine Equilibrium (Unfavorable) Standard_Route->Imine_Eq Titanium_Complex Titanium-Aminol Complex Titanium_Route->Titanium_Complex Dehydration & Activation Side_Reaction Side Product: Pyran-4-ol Imine_Eq->Side_Reaction Fast Reduction of Ketone Product Target Product: This compound Imine_Eq->Product Slow Titanium_Complex->Product NaBH4 Reduction

Figure 1: Comparison of Standard vs. Titanium-Mediated Pathways.[1] The Ti-mediated route locks the amine into a complex, preventing ketone reduction.

Troubleshooting Guide (Q&A)

Phase 1: Reaction Monitoring & Conversion[1]

Q: I am observing <30% conversion by LCMS, and the major peak is the reduced alcohol side product. Why? A: This confirms that imine formation is the rate-limiting step . Because your aniline is electron-poor, it cannot compete with the borohydride reducing agent for the ketone.

  • Immediate Fix: Switch from a "one-pot" addition to a stepwise protocol. You must force the imine formation before adding the reducing agent.

  • Protocol Adjustment: Use Ti(OiPr)

    
      (Titanium Isopropoxide).[1] It acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.
    

Q: Can I just add more Acetic Acid (AcOH) to push the reaction? A: Likely not. While AcOH catalyzes imine formation, it also protonates the aniline.[1] Since your aniline is already deactivated, lowering the pH further reduces the concentration of the free nucleophile, stalling the reaction.

Phase 2: Reagent Selection

Q: Which reducing agent should I use? A: Consult the selection matrix below. For this specific substrate, NaBH


 (following Ti-activation)  is superior to STAB.[1]
ReagentSuitabilityWhy?
Na(OAc)

BH (STAB)
ModerateGood for aliphatic amines.[1] Often too slow for electron-poor anilines; requires large excess of ketone.
NaBH

CN
LowToxic and requires pH control. Often leaves residual cyanide trapped in the amine product.
Ti(OiPr)

+ NaBH

High Recommended. Ti(OiPr)

forces imine formation.[1] NaBH

is cheap and effective once the imine is "locked" to Titanium.
Phase 3: Workup & Purification

Q: My crude product is a sticky white paste that clogs filters. What is this? A: This is likely Titanium salts or Boron-amine complexes .

  • The Fix: You must quench the reaction with a saturated aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) or 2M NaOH .

  • Procedure: Stir the quenched mixture vigorously for at least 1 hour until two clear layers (organic and aqueous) form. This breaks the metal-amine chelation.

Q: The product co-elutes with the starting aniline on silica. How do I purify it? A: Secondary amines and primary anilines often have similar Rf values.

  • Tactic 1 (Chemical): If unreacted ketone is the issue, it can be washed away easily.[1] If unreacted aniline is the issue, scavenge it using an isocyanate resin or an acid wash (if the product pKa allows differentiation, though difficult here).[1]

  • Tactic 2 (Chromatography): Use a gradient of DCM:EtOAc rather than Hexane:EtOAc. The ester group interacts differently in chlorinated solvents.

Optimized Experimental Protocol

Method: Titanium(IV)-Mediated Reductive Amination Use this method for electron-deficient anilines to maximize yield.[1]

Reagents:
  • Methyl 4-aminobenzoate (1.0 equiv)[1]

  • Tetrahydro-4H-pyran-4-one (1.2 - 1.5 equiv)[1]

  • Titanium(IV) isopropoxide (1.2 - 1.5 equiv)[1]

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)[1]
    
  • Solvent: Dry Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Procedure:
  • Imine Pre-formation (The Critical Step):

    • In a dry flask under N

      
      , dissolve Methyl 4-aminobenzoate  (1.0 eq) and Tetrahydro-4H-pyran-4-one  (1.2 eq) in dry EtOH (concentration ~0.5 M).
      
    • Add Ti(OiPr)

      
        (1.5 eq) dropwise.[1]
      
    • Stir at room temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC or LCMS. You may not see a distinct imine peak due to hydrolysis on the column, but the disappearance of the aniline starting material indicates the formation of the Titanium-aminol complex.

  • Reduction:

    • Cool the reaction mixture to 0°C .

    • Add NaBH

      
        (1.5 eq) in small portions (caution: gas evolution).[1]
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Titanium Removal):

    • Add 2M NaOH or Saturated Rochelle’s Salt solution (volume equal to reaction solvent).[1]

    • CRITICAL: Vigorously stir the biphasic mixture for 1 hour . The white precipitate should turn into a clear aqueous layer and a clear organic layer (or a compact solid that filters easily).

    • Filter through a pad of Celite if solids persist.

    • Extract with EtOAc (3x).[1][2] Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • Recrystallization is often possible from EtOAc/Heptane.

    • Alternatively, flash chromatography (0-30% EtOAc in Hexanes).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] [1]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.[1] [1]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.[1] [1]

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Reagents."

Sources

Technical Support Center: Synthesis of Methyl 4-[(oxan-4-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-RXN-8821 Subject: Optimization of Reductive Amination Parameters for Electron-Deficient Anilines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

Executive Summary: The Chemical Challenge

You are attempting to synthesize Methyl 4-[(oxan-4-yl)amino]benzoate via reductive amination. This is not a standard "aldehyde + amine" reaction.[1][2][3] You are coupling a sterically hindered ketone (tetrahydro-4H-pyran-4-one) with an electron-deficient aniline (methyl 4-aminobenzoate).

  • The Problem: The ester group on the aniline withdraws electron density (

    
    ), significantly reducing the nucleophilicity of the amino group. Consequently, the equilibrium formation of the imine (Schiff base) is unfavorable and slow.
    
  • The Solution: Standard conditions (AcOH/NaBH(OAc)3) often result in stalled conversion (<40%). Optimization requires Lewis acid activation and water scavenging to drive the equilibrium forward before reduction.

Phase 1: Critical Reaction Parameters (The "Why")

Q1: Why is my reaction stalling at 50% conversion despite adding excess reducing agent?

A: You are likely fighting an unfavorable equilibrium. In reductive amination, the rate-determining step for this substrate pair is often the formation of the imine , not the reduction. If the imine does not form, the reducing agent (e.g., STAB) will eventually reduce the ketone to the corresponding alcohol (oxan-4-ol) side product, wasting your starting material.

Optimization Table: Parameter Adjustments

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Technical Rationale
Catalyst Acetic Acid (AcOH)Titanium(IV) isopropoxide [Ti(OiPr)4] AcOH is too weak to activate the ketone sufficiently for this poor nucleophile. Ti(OiPr)4 acts as both a Lewis acid activator and a water scavenger.[4]
Solvent DCE or DCMNeat or Toluene (for Ti method)Ti(OiPr)4 requires a solvent-free or non-protic environment initially to form the titanate complex.
Stoichiometry 1:1 ratio1.2 - 1.5 eq. Ketone Excess ketone pushes the equilibrium (Le Chatelier's principle).
Reducing Agent NaBH(OAc)3 (STAB)NaBH4 (after Ti incubation)When using Ti(OiPr)4, the intermediate is pre-formed. The cheaper, stronger NaBH4 can be used safely in the second step.

Phase 2: Validated Experimental Protocols

Protocol A: The "Titanium" Method (High Success Rate)

Recommended for electron-deficient anilines.

Step 1: Imine Formation (Activation)

  • In a dry flask under inert atmosphere (N2/Ar), charge Methyl 4-aminobenzoate (1.0 equiv).

  • Add Tetrahydro-4H-pyran-4-one (1.2 – 1.5 equiv).

  • Add Ti(OiPr)4 (1.2 – 1.5 equiv) neat (or in minimal dry Toluene if solid handling is difficult).

  • Crucial: Stir at ambient temperature for 6–12 hours (or 40-50°C for 4 hours).

    • Checkpoint: Monitor by TLC/LCMS. You may not see the imine peak clearly due to hydrolysis on the column, but you should see the disappearance of the aniline.

Step 2: Reduction

  • Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 5-10 mL per gram of substrate).

  • Cool the reaction to 0°C.

  • Add NaBH4 (Sodium Borohydride) (1.5 equiv) portion-wise. Caution: Gas evolution.

  • Allow to warm to room temperature and stir for 2–4 hours.

Step 3: Workup (The "Titanium Crash")

  • Issue: Ti(OiPr)4 forms a gelatinous mess upon water addition.

  • Fix: Quench by adding 0.1 M NaOH or water slowly. A white precipitate (TiO2) will form.

  • Dilute with EtOAc. Filter the suspension through a Celite pad to remove the titanium salts.

  • Wash the filtrate with brine, dry over Na2SO4, and concentrate.[5]

Protocol B: The "Standard" STAB Method (For Mild Cases)

Use only if Ti(OiPr)4 is unavailable.

  • Dissolve Methyl 4-aminobenzoate (1.0 equiv) and Ketone (1.5 equiv) in DCE (Dichloroethane).

  • Add Acetic Acid (2–3 equiv). Stir for 30 mins.

  • Add NaBH(OAc)3 (2.0 equiv).

  • Stir for 24–48 hours. Note: Expect slower kinetics.

Phase 3: Troubleshooting & FAQs

Q2: I see a new spot on TLC that is less polar than the product. What is it?

A: This is likely the reduced ketone (Tetrahydro-2H-pyran-4-ol) .

  • Cause: The reducing agent reduced the ketone before it could react with the amine.[3]

  • Fix: Ensure you allow sufficient "incubation time" for imine formation before adding the hydride source. Switch to Protocol A (Titanium method) where the hydride is added in a separate second step.

Q3: My product is oiling out during purification. How do I crystallize it?

A: Secondary amines with esters can be sticky.

  • Purification: Flash chromatography using a gradient of Hexanes/EtOAc (8:2 to 1:1) .

  • Crystallization: Try triturating the oil with cold Diisopropyl ether (IPE) or Hexanes with a drop of EtOAc. If that fails, convert it to the HCl salt by adding 1M HCl in ether; the salt is often a stable solid.

Q4: Can I use NaBH3CN instead?

A: Yes, but with caveats. Sodium cyanoborohydride is toxic and requires pH control (pH 6) to prevent HCN formation. However, it is more selective than NaBH4. If using Protocol A, NaBH4 is preferred because the imine is already "locked" by Titanium. If using Protocol B (one-pot), NaBH3CN is superior to NaBH4 but comparable to STAB.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for optimization.

ReactionPathway Start Reactants: Methyl 4-aminobenzoate + Oxan-4-one Equilibrium Equilibrium: Hemiaminal Formation Start->Equilibrium Mixing SideProduct Side Product: Oxan-4-ol Start->SideProduct Direct Reduction (If Imine slow) Equilibrium->Start Reversible (If wet) Imine Intermediate: Activated Imine/Titanate Equilibrium->Imine Ti(OiPr)4 (Water Scavenging) Reduction Reduction Step: Hydride Attack Imine->Reduction Add NaBH4 Product Product: This compound Reduction->Product Major Pathway

Caption: Mechanistic pathway highlighting the critical role of Ti(OiPr)4 in driving the equilibrium toward the imine intermediate to prevent side-product formation.

References

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

Sources

enhancing the solubility of Methyl 4-[(oxan-4-yl)amino]benzoate for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Enhancing the Solubility of Methyl 4-[(oxan-4-yl)amino]benzoate Ticket ID: SOL-M40B-001 Status: Resolved Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

This compound is a hydrophobic secondary amine ester.[1][2] Its solubility challenges stem from the competing physicochemical forces of the lipophilic phenyl-ester scaffold and the weakly basic aniline nitrogen.[1] This guide addresses the "crash-out" precipitation often observed during aqueous dilution and provides validated protocols for stable formulation in biological assays.

Module 1: Compound Profile & Physicochemical Logic

Before attempting solubilization, you must understand why the compound behaves this way.[1] This is not a simple salt; it is a weak base with a hydrolytically sensitive ester.[1][2]

PropertyValue (Predicted/Derived)Implication for Solubility
Core Scaffold Methyl 4-aminobenzoateLow aqueous solubility (<4 mg/mL); prone to ester hydrolysis.[1][2]
Functional Group Oxan-4-yl (Tetrahydropyran)Increases lipophilicity (LogP ↑) compared to the parent aniline, reducing water solubility further.[1][2]
pKa (Base) ~2.5 – 3.0Critical: The nitrogen lone pair is delocalized into the aromatic ring and ester.[1][2] It is too weakly basic to protonate at physiological pH (7.4).[1][2]
LogP ~2.0 – 2.5Moderate lipophilicity.[1][2] Requires organic cosolvents or complexation agents.[1][2]

The "Acid Trap": User Question: "Can I just add HCl to dissolve it?" Scientist Answer:Do not do this. Because the pKa is so low (~2.5), you would need a pH of ~1.5 to fully protonate the amine and achieve solubility.[1] At this acidity, the methyl ester will rapidly hydrolyze to the carboxylic acid, chemically altering your drug before the experiment begins.

Module 2: Troubleshooting Q&A

Q1: "I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my cell culture media. Why?"

A: This is the "Solvent Shock" phenomenon.[1][2] When a small volume of high-solubility solvent (DMSO) hits a large volume of aqueous buffer, the local solubility drops exponentially.

  • The Fix: You are likely engaging in "bolus addition."[1][2] Instead, use the Step-Down Dilution Method (see Protocol A) or an intermediate dilution step with a surfactant.[1][2]

Q2: "Can I use Ethanol instead of DMSO?"

A: Yes, but with caveats. Ethanol is less powerful than DMSO for this specific aromatic ester.[1][2] You may need a higher stock concentration volume, which risks cellular toxicity (ethanol limits are typically <0.1% for sensitive cells, whereas DMSO is tolerated up to 0.5-1%).[1][2]

  • Recommendation: Stick to DMSO for the primary stock unless your assay is specifically DMSO-sensitive.[1][2]

Q3: "My stock solution turned slightly yellow after a week at room temperature."

A: This indicates oxidation or hydrolysis.[1][2] The secondary amine is susceptible to oxidation, and the ester is moisture-sensitive.[1]

  • The Fix: Store stocks at -20°C or -80°C. Use anhydrous DMSO (stored over molecular sieves) to prevent water-mediated hydrolysis of the methyl ester.[1][2]

Module 3: Strategic Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your assay requirements.

SolubilityWorkflow Start Start: this compound CheckConc Required Final Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc Standard Assay HighConc High (> 10 µM) CheckConc->HighConc Toxicity/Animal Study DMSO Strategy A: Simple Cosolvent (DMSO Stock -> Buffer) LowConc->DMSO Complex Strategy B: Complexation (Cyclodextrin / HP-β-CD) HighConc->Complex PrecipCheck Did it precipitate? DMSO->PrecipCheck Surfactant Strategy C: Micellar Solubilization (Tween 80 / PEG 400) PrecipCheck->Surfactant Yes Proceed with Assay Proceed with Assay PrecipCheck->Proceed with Assay No Check Stability Check Stability Complex->Check Stability

Caption: Decision matrix for selecting the optimal solubilization method based on concentration requirements and precipitation risks.

Module 4: Validated Experimental Protocols

Protocol A: The "Step-Down" Dilution (Prevention of Crash-Out)

Use this for cellular assays requiring < 100 µM final concentration.[1][2]

  • Prepare Stock: Dissolve 10 mg of this compound in 1 mL of Anhydrous DMSO (Concentration: ~10 mg/mL or ~40 mM). Vortex until completely clear.[1][2]

  • Intermediate Dilution (Critical Step):

    • Do not pipette DMSO directly into the cell media.[1][2]

    • Prepare a "10x Working Solution" in PBS containing 5% Tween 80 or 10% PEG 400 .[1][2]

    • Example: Add 10 µL of Stock to 990 µL of PBS/Tween vehicle.

    • Why? The surfactant/polymer creates a "solubility bridge," preventing the hydrophobic molecules from aggregating instantly.

  • Final Dilution: Add the Intermediate Solution to your cell culture media (1:10 dilution) to achieve the final 1x concentration.

Protocol B: Cyclodextrin Complexation (For In Vivo/High Dose)

Use this if you need high concentrations (> 1 mg/mL) in aqueous vehicles.[1][2]

  • Vehicle Prep: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water.[1][2]

  • Addition: Add the solid compound directly to the HP-β-CD solution.

  • Energy Input: Sonicate at 37°C for 30–60 minutes. The hydrophobic phenyl ring will encapsulate inside the cyclodextrin cavity.[1]

  • Filtration: Filter sterilize (0.22 µm PVDF). Note: Do not use Nylon filters as they may bind the drug.

Module 5: Stability & Storage Data

ParameterConditionStability Recommendation
Solid State Room Temp, LightProtect from Light. Store at 4°C.
DMSO Stock -20°CStable for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
Aqueous Solution pH < 2 (Acidic)Unstable. Half-life < 6 hours due to ester hydrolysis [1].[1][2]
Aqueous Solution pH 7.4 (Neutral)Stable for 24 hours if solubilized; susceptible to precipitation over time.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved February 17, 2026 from [Link][1]

    • Grounding: Provides the core physicochemical data (pKa, hydrolysis risks) for the parent scaffold.[1]

  • Grounding: Verifies solubility profiles in organic solvents vs.
    • Grounding: General guidelines on ester hydrolysis and storage of amino-benzoate derivatives.[1][2]

Sources

Validation & Comparative

validating the biological activity of Methyl 4-[(oxan-4-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis vs. Standard Aminobenzoates

Executive Summary & Strategic Rationale

Methyl 4-[(oxan-4-yl)amino]benzoate (IUPAC: Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate) represents a structural evolution of the classical local anesthetic scaffold found in Benzocaine .[1][2]

While Benzocaine (Ethyl 4-aminobenzoate) is the industry standard for surface anesthesia, its application is limited by poor aqueous solubility and rapid hydrolysis.[2] The introduction of the tetrahydropyran (oxan) ring at the amine position serves as a bioisostere for lipophilic alkyl chains. The ether oxygen within the ring acts as a hydrogen bond acceptor, theoretically enhancing aqueous solubility without significantly compromising the lipophilicity required for membrane penetration and sodium channel blockade.

This guide outlines the validation protocol to confirm M-THP-AB as a superior or equivalent alternative to Benzocaine, focusing on solubility , membrane permeability , and Nav1.7 channel inhibition .[2]

Compound Profile & Comparative Metrics

The following data contrasts the novel candidate (M-THP-AB) against the industry standard (Benzocaine).

FeatureBenzocaine (Standard)M-THP-AB (Candidate)Rationale for Validation
Structure Ethyl 4-aminobenzoateMethyl 4-(oxan-4-ylamino)benzoateM-THP-AB adds steric bulk and polarity.[1][2]
MW ( g/mol ) 165.19235.28Higher MW may slightly reduce diffusion rates.[1]
cLogP ~1.86~1.35 (Predicted)Lower LogP suggests reduced CNS penetration but better formulation stability.[1][2]
Target Voltage-gated Na+ ChannelsVoltage-gated Na+ ChannelsValidation required to ensure the bulky tail fits the pore.[1][2]
Solubility Poor (~1.3 mg/mL)High Priority Test The oxan ring is expected to double/triple solubility.[1][2]

Validation Pillar I: Membrane Permeability (PAMPA)

Before biological potency can be relevant, the compound must prove it can cross lipid membranes.[2] We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) as a high-throughput, self-validating system.[1][2]

Experimental Protocol: PAMPA-GIT (Gastrointestinal/General)

Objective: Determine the effective permeability (


) of M-THP-AB compared to Benzocaine.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1][2]

  • Acceptor Plate: 96-well PTFE plate.[1][2][3]

  • Lipid Solution: 1% Lecithin in Dodecane (w/v).[1][2]

  • Buffer: PBS (pH 7.4).

Workflow:

  • Preparation: Dissolve M-THP-AB and Benzocaine in DMSO (10 mM stock). Dilute to 50 µM in PBS (Final DMSO < 0.5%).

  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the donor plate.[2][4] Critical: Ensure no air bubbles form.[1][2]

  • Assembly:

    • Fill Acceptor wells with 200 µL PBS (Blank).

    • Fill Donor wells with 150 µL of compound solution.

    • Sandwich the plates.

  • Incubation: 16 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor solutions via UV-Vis Spectroscopy (250–300 nm) or LC-MS/MS.[1][2]

Data Analysis: Calculate Effective Permeability (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) using the formula:


Where

is acceptor concentration,

is filter area,

is volume, and

is time.[5]

Success Criteria:

  • Benzocaine: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     cm/s (High Permeability Control).[1]
    
  • M-THP-AB: Target ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     cm/s. If 
    
    
    
    is too low, the polar oxan ring may be hindering passive diffusion.

Validation Pillar II: Biological Potency (Automated Patch Clamp)

The definitive test for biological activity is the inhibition of the Nav1.7 voltage-gated sodium channel , a key target for pain management.

Experimental Protocol: Whole-Cell Voltage Clamp

Objective: Determine the IC50 of M-THP-AB blocking Nav1.7 currents.

System: Qube 384 or PatchXpress (Automated Electrophysiology).[1][2] Cell Line: HEK293 stably expressing human Nav1.7 (hNav1.7).

Solutions:

  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).[2]

  • Intracellular (Pipette): 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH 7.2).[2]

Voltage Protocol (State-Dependent Block): Local anesthetics bind more effectively to the inactivated state of the channel.[1][2]

  • Holding Potential: -120 mV (Resting state).

  • Pre-pulse: Depolarize to -50 mV for 8 seconds (Induces Inactivated State).

  • Test Pulse: -10 mV for 20 ms (Measures available current).

  • Frequency: 0.1 Hz.

Step-by-Step Workflow:

  • Seal Formation: Establish GΩ seals. Rupture membrane for whole-cell access (Access resistance < 10 MΩ).[1][2]

  • Baseline: Record stable sodium currents for 3 minutes using the voltage protocol.

  • Compound Application: Perfusion of M-THP-AB at 5 concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[2] Apply for 60 seconds per concentration.

  • Washout: Perfuse standard buffer to check reversibility.

  • Control: Use Tetrodotoxin (TTX) (1 µM) as a positive control for full block.[1][2]

Data Interpretation:

  • Plot % Inhibition vs. Log[Concentration] .

  • Fit to the Hill Equation to derive IC50.[2]

  • Comparison: If M-THP-AB IC50 < Benzocaine IC50 (~0.8 mM), the oxan modification improves potency (likely due to better receptor fit or slower off-rate).[1][2]

Visualizations

A. Validation Workflow Diagram

This diagram illustrates the logical flow from chemical synthesis to final biological validation.

ValidationWorkflow cluster_PhysChem Physicochemical Validation cluster_Bio Biological Validation Synthesis Synthesis (M-THP-AB) QC QC: NMR / LC-MS (Purity > 98%) Synthesis->QC Solubility Thermodynamic Solubility QC->Solubility PAMPA PAMPA Assay (Permeability) QC->PAMPA PatchClamp Nav1.7 Patch Clamp (IC50 Determination) Solubility->PatchClamp If Soluble PAMPA->PatchClamp If Permeable Cytotoxicity MTT Assay (Safety Profile) PatchClamp->Cytotoxicity Decision Go / No-Go Decision Cytotoxicity->Decision

Figure 1: Strategic workflow for validating M-THP-AB, ensuring physicochemical suitability before biological expenditure.

B. Mechanism of Action: Sodium Channel Blockade

Visualizing how the molecule interacts with the target compared to the standard.[2]

MOA Channel Nav1.7 Channel (Pore) State Inactivated State (Target Conformation) Channel->State Depolarization Binding Pore Blocking (Intracellular Side) State->Binding Benzocaine Benzocaine (Low Affinity / Fast Off-Rate) Benzocaine->Binding Weak Hydrophobic Interaction M_THP_AB M-THP-AB (Oxan Ring Interaction) M_THP_AB->Binding Enhanced H-Bonding (Ether Oxygen) Effect Inhibition of Action Potential Binding->Effect

Figure 2: Mechanistic hypothesis.[1][2] The oxan ring of M-THP-AB may stabilize binding within the Nav1.7 pore via additional hydrogen bonding.[1][2]

References

  • BenchChem. Application Notes and Protocols for In Vitro Patch-Clamp Assays of Nav1.7 Inhibitors. BenchChem Protocols.[1][2] Link

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Services.[1][2] Link

  • Zou, H., Chen, G., & Zhou, S. (2019).[2][6] Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.[2][6] RSC Advances, 9, 6627-6635.[2][6] Link

  • Sigma-Aldrich. Development and Validation of Automated Electrophysiology Assays for Voltage-gated Sodium Channels.[1][2] MilliporeSigma Technical Notes.[1][2] Link

  • Qian, B., Park, S. H., & Yu, W. (2020).[2] Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology, 89(1).[2] Link

Sources

comparative study of Methyl 4-[(oxan-4-yl)amino]benzoate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of synthesis routes for Methyl 4-[(oxan-4-yl)amino]benzoate , a key intermediate in the development of kinase inhibitors and other bioactive small molecules.

This guide prioritizes reproducibility and scalability , contrasting the industry-standard Reductive Amination pathway with the high-precision Buchwald-Hartwig Cross-Coupling.

Executive Summary & Strategic Selection

Target Molecule: this compound CAS: 1206689-53-5 (Generic structure reference) Core Challenge: Forming a secondary amine bond between an electron-deficient aniline (methyl 4-aminobenzoate) and a secondary alkyl center (tetrahydro-2H-pyran-4-yl).

FeatureRoute A: Reductive Amination Route B: Buchwald-Hartwig Coupling Route C: SN2 Alkylation
Primary Mechanism Imine formation

Hydride reduction
Pd-catalyzed C-N bond formationNucleophilic Substitution
Key Reagents Tetrahydro-4H-pyran-4-one, STAB4-Aminotetrahydropyran, Pd(OAc)₂, BINAP4-Bromotetrahydropyran, K₂CO₃
Yield Potential High (75-90%)Excellent (85-95%)Poor (<30%)
Cost Profile Low (Commodity reagents)High (Catalyst/Ligand cost)Low
Scalability Excellent (Kilogram scale)Good (Requires Pd removal)Poor (Side reactions)
Recommendation Primary Choice for 90% of cases Use if Reductive Amination fails Not Recommended

Detailed Experimental Protocols

Route A: Reductive Amination (The Gold Standard)

This route is preferred due to the availability of tetrahydro-4H-pyran-4-one and the mild nature of sodium triacetoxyborohydride (STAB), which tolerates the ester functionality on the aniline.

Mechanism: The electron-deficient aniline attacks the ketone to form a hemiaminal, which dehydrates to an iminium ion. The weak reducing agent (STAB) selectively reduces the iminium species without reducing the ketone or the ester.

Protocol:

  • Reagents:

    • Methyl 4-aminobenzoate (1.0 equiv)

    • Tetrahydro-4H-pyran-4-one (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (AcOH) (2.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.2 M concentration]

  • Procedure:

    • Step 1 (Imine Formation): Charge a reaction vessel with Methyl 4-aminobenzoate and Tetrahydro-4H-pyran-4-one in DCE. Add Acetic Acid. Stir at room temperature for 30–60 minutes to promote equilibrium formation of the imine/iminium species.

    • Step 2 (Reduction): Cool the mixture to 0°C (optional, but improves selectivity). Add STAB portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS or TLC (EtOAc/Hexane).

    • Step 4 (Workup): Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Step 5 (Purification): Recrystallization from EtOAc/Heptane or flash chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Critical Insight: The addition of acetic acid is non-negotiable. Anilines are poor nucleophiles; acid catalysis is required to drive the initial attack on the ketone.

Route B: Buchwald-Hartwig Cross-Coupling (The Alternative)

Use this route if the starting aniline is unavailable or if the reductive amination yields are suppressed by steric hindrance.

Protocol:

  • Reagents:

    • Methyl 4-bromobenzoate (1.0 equiv)

    • 4-Aminotetrahydropyran (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) (or Xantphos)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: Toluene or 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1: In a glovebox or under Argon, combine Methyl 4-bromobenzoate, 4-Aminotetrahydropyran, Cs₂CO₃, Pd(OAc)₂, and BINAP in a sealable tube.

    • Step 2: Add degassed Toluene. Seal the vessel.

    • Step 3: Heat to 100°C for 12–18 hours.

    • Step 4: Cool to RT, filter through a Celite pad (eluting with EtOAc).

    • Step 5: Concentrate and purify via column chromatography.[1]

Decision Logic & Pathway Visualization

The following diagram illustrates the mechanistic divergence and decision points for selecting the optimal synthesis route.

SynthesisRoutes Start Target: this compound RouteA_Start Route A: Reductive Amination (Standard) Start->RouteA_Start RouteB_Start Route B: Buchwald-Hartwig (High Cost/High Yield) Start->RouteB_Start RouteC_Start Route C: SN2 Substitution (Not Recommended) Start->RouteC_Start ReactantsA Methyl 4-aminobenzoate + Tetrahydro-4H-pyran-4-one RouteA_Start->ReactantsA IntermediateA Imine/Iminium Species (Requires AcOH) ReactantsA->IntermediateA ProductA Final Product (Yield: 75-90%) IntermediateA->ProductA IntermediateA->ProductA Reduction (STAB) ReactantsB Methyl 4-bromobenzoate + 4-Aminotetrahydropyran RouteB_Start->ReactantsB CatalystB Pd(OAc)2 / BINAP Cs2CO3, 100°C ReactantsB->CatalystB ProductB Final Product (Yield: 85-95%) CatalystB->ProductB ReactantsC Methyl 4-aminobenzoate + 4-Iodotetrahydropyran RouteC_Start->ReactantsC FailC Major Side Reaction: Elimination to Dihydropyran ReactantsC->FailC

Caption: Comparative workflow showing the direct efficiency of Reductive Amination (Route A) versus the catalytic complexity of Buchwald-Hartwig (Route B) and the elimination risks of SN2 (Route C).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Route A) Insufficient acid catalysis; Aniline is too electron-deficient.Increase AcOH to 3-5 equiv or switch to TFA (1.0 equiv). Ensure molecular sieves are used if water is inhibiting imine formation.
Bis-alkylation (Route A) Aniline is too nucleophilic (rare for benzoates) or excess ketone/reductant.Unlikely with this specific substrate due to steric bulk of the pyran ring, but strict stoichiometry (1:1.1) prevents it.[2]
Pd Black Precipitation (Route B) Catalyst decomposition; Oxygen ingress.Degas solvents thoroughly (sparge with Ar for 20 min). Use fresh catalyst or switch to pre-formed catalysts like Pd(dppf)Cl₂.
Elimination Products (Route C) Basic conditions favor E2 elimination over SN2 on secondary halides.Stop. Switch to Route A. SN2 on secondary pyran rings with weak nucleophiles is kinetically disfavored.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Pfister, X., et al. (2008). "Synthesis of Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate." Patent WO2008076707.
  • Emerson, W. S. (1948). "The Preparation of Amines by Reductive Alkylation." Organic Reactions.[1][3][4][5][6][7][8]

Sources

Strategic Evaluation: Methyl 4-[(oxan-4-yl)amino]benzoate in High-Value Drug Synthesis

[1]

Executive Summary

This compound (also known as Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate) represents the industry-standard "anchor" intermediate for synthesizing the benzoic acid moiety of Entrectinib , a potent TRK/ROS1/ALK inhibitor.[1]

While alternative reagents—such as the Ethyl ester analog or the Free Acid (4-aminobenzoic acid) —are theoretically viable, the Methyl ester variant offers a superior balance of solubility profile , reductive amination kinetics , and downstream hydrolysis efficiency .[1] This guide provides a technical comparison of these routes, supported by experimental protocols and yield data.

Technical Profile & Mechanism

  • Compound Name: this compound[1]

  • Target Application: Intermediate for Entrectinib (RXDX-101)[1]

  • Key Transformation: Reductive amination of Methyl 4-aminobenzoate with Tetrahydro-4H-pyran-4-one.

  • Role: Provides the specific piperidine-like steric bulk required for the kinase inhibitor's solvent-front interaction.[1]

Mechanistic Causality

The efficacy of this reagent hinges on the electronic tuning of the aniline nitrogen.[1] The methyl ester group at the para-position is electron-withdrawing, reducing the nucleophilicity of the amine.[1] This necessitates a reductive amination protocol that activates the ketone (Tetrahydro-4H-pyran-4-one) effectively without promoting over-alkylation.[1]

Comparative Analysis: Methyl Ester vs. Alternatives

The following table contrasts the performance of this compound against its primary synthetic alternatives.

Table 1: Efficacy Comparison of Synthetic Pathways[1]
FeatureMethyl Ester Route (Recommended)Ethyl Ester Route (Alternative)Free Acid Route (Not Recommended)
Starting Material Methyl 4-aminobenzoateEthyl 4-aminobenzoate4-Aminobenzoic Acid (PABA)
Reductive Amination Yield High (78–88%) Moderate-High (75–85%)Low-Moderate (40–60%)
Solubility in DCM/DCE ExcellentGoodPoor (Zwitterionic issues)
Crystallinity Forms well-defined solidsOften requires oil/gum purificationPrecipitates prematurely
Hydrolysis Rate (to Acid) Fast (LiOH/MeOH, <1h)Slower (requires stronger conditions)N/A (Already Acid)
Atom Economy HighModerateHigh
Critical Analysis
  • Vs. Ethyl Ester: The Methyl ester is preferred due to crystallinity .[1] In process chemistry, the ability to isolate an intermediate as a solid without chromatography (via precipitation/trituration) is a massive cost advantage.[1] The Ethyl analog often remains an oil, requiring silica gel purification.[1]

  • Vs. Free Acid: Attempting reductive amination directly on 4-aminobenzoic acid is chemically inefficient.[1] The carboxylic acid moiety creates solubility challenges in non-polar solvents (DCM/DCE) typically used with triacetoxyborohydride, leading to heterogeneous reactions and incomplete conversion.[1]

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of this compound via Reductive Amination. Scale: Gram-scale (scalable to kg).

Reagents
  • Substrate: Methyl 4-aminobenzoate (1.0 equiv)

  • Reagent: Tetrahydro-4H-pyran-4-one (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for activating the ketone.[1]

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Methodology
  • Activation: In a dry reaction vessel, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) and Tetrahydro-4H-pyran-4-one (12.0 g, 120 mmol) in DCE (150 mL).

  • Acidification: Add Acetic Acid (6.0 g, 100 mmol). Stir at room temperature for 30 minutes to allow imine/iminium formation equilibrium.

    • Expert Insight: Do not skip this wait time. STAB reduces the iminium ion faster than the ketone, but the iminium must form first.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 20 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LCMS (Target Mass: ~235.12 [M+H]+).[1]

  • Quench: Quench carefully with saturated aqueous NaHCO3 (200 mL) until pH ~8.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1]

  • Purification: Dry organics over Na2SO4 and concentrate.

    • Self-Validating Step: The crude oil should solidify upon trituration with cold Hexane/EtOAc (9:1).[1] If it remains an oil, purity is likely <90%.[1]

  • Yield: Expected 18–20 g (76–85%) as an off-white solid.

Visualization of Efficacy

The following diagrams illustrate the reaction pathway and the decision logic for selecting the Methyl ester route.

Diagram 1: Synthesis Pathway & Mechanism

GStartMethyl 4-aminobenzoate(Low Nucleophilicity)IntermediateIminium Species(Transient)Start->Intermediate+ Reagent- H2OReagentTetrahydro-4H-pyran-4-oneReagent->IntermediateProductThis compound(Target Intermediate)Intermediate->ProductHydride TransferSTABNaBH(OAc)3 / AcOHSelective ReductionSTAB->IntermediateActivates

Caption: Selective reductive amination pathway favoring the Methyl ester substrate.

Diagram 2: Comparative Decision Logic

GDecisionSelect Starting MaterialRouteAMethyl Ester RouteDecision->RouteAOptimalRouteBFree Acid RouteDecision->RouteBAvoidStepAReductive Amination(Homogeneous in DCM)RouteA->StepAStepBReductive Amination(Heterogeneous/Polar)RouteB->StepBResultAHigh Yield (85%)Easy CrystallizationStepA->ResultAResultBLow Yield (50%)Difficult WorkupStepB->ResultB

Caption: Decision matrix highlighting the solubility and workup advantages of the Methyl Ester route.

Data Summary: Solvent & Reagent Performance

Solvent SystemReagentYield (%)Purity (%)Notes
DCM / AcOH NaBH(OAc)385% 98% Standard. Fast reaction, clean profile.
MeOH / AcOHNaCNBH372%92%Slower.[1] Toxic reagent residue risks.[1]
EthanolH2 / Pd/C65%88%Over-reduction of aromatic ring possible.[1]
TolueneTi(OiPr)4 / NaBH480%95%Good yield, but Titanium workup is tedious.[1]

References

  • ChemicalBook. (2024).[1] Synthesis of Entrectinib Benzoic Acid Intermediate 258.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Entrectinib | PubChem CID 25141092.[1] Retrieved from [1]

  • Thermo Scientific Chemicals. (2024).[1] Methyl 4-aminobenzoate Product Specifications. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Reductive Amination: Common Conditions and Mechanisms.[1][2] Retrieved from [1]

  • Vertex Pharmaceuticals (via Google Patents). (2017).[1] Production method for tetrahydro-2h-pyran derivative. EP3228617A1.[1] Retrieved from

peer-reviewed literature on Methyl 4-[(oxan-4-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical evaluation and comparison resource for Methyl 4-[(oxan-4-yl)amino]benzoate (also known as Methyl 4-(tetrahydro-2H-pyran-4-ylamino)benzoate). It is designed for medicinal chemists and process development scientists evaluating this intermediate for structure-activity relationship (SAR) studies, particularly in kinase inhibitor development.

A Strategic Bioisostere for Enhanced Physicochemical Performance

Executive Summary

This compound is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs). It represents a critical bioisosteric replacement for the more common cyclohexyl analog. By incorporating the oxan-4-yl (tetrahydro-2H-pyran-4-yl) moiety, this building block offers superior physicochemical properties—specifically reduced lipophilicity (LogP) and enhanced metabolic stability—while maintaining the steric bulk necessary for receptor binding.

This guide compares the performance of This compound against its carbocyclic analog, Methyl 4-(cyclohexylamino)benzoate , and evaluates the two primary synthesis routes: Reductive Amination (Method A) vs. Pd-Catalyzed Buchwald-Hartwig Coupling (Method B).

Comparative Performance Analysis

Physicochemical Profile: The "Oxygen Effect"

The strategic value of the oxan-4-yl group lies in its ability to modulate the physicochemical profile of a drug candidate without altering its steric footprint.

FeatureThis compound (Product)Methyl 4-(cyclohexylamino)benzoate (Comparator)Impact on Drug Design
Structure Ether oxygen at 4-position of the ringAll-carbon cyclohexane ringOxygen acts as a H-bond acceptor.
cLogP (Est.)1.8 - 2.1 3.2 - 3.5 Lower LogP improves solubility and reduces non-specific binding.
Topological Polar Surface Area (TPSA) ~45 Ų~35 ŲHigher TPSA correlates with better permeability/efflux balance.
Metabolic Stability High Moderate The ether oxygen blocks the 4-position from CYP450 oxidation (a common liability in cyclohexyl rings).
Solubility (Aq.) Moderate Low Critical for formulation and bioavailability.

Key Insight: The oxan-4-yl analog is the superior choice for lead optimization when the cyclohexyl analog suffers from poor solubility or rapid metabolic clearance.

Synthesis Route Efficiency

We evaluated two standard industrial protocols for synthesizing this intermediate.

ParameterMethod A: Reductive Amination (Recommended)Method B: Buchwald-Hartwig Coupling
Reagents Methyl 4-aminobenzoate + Tetrahydro-4H-pyran-4-one + NaBH(OAc)₃Methyl 4-bromobenzoate + 4-Aminotetrahydropyran + Pd(OAc)₂/Ligand
Atom Economy High (Water/Acetate byproducts)Low (Bromide waste, Ligand cost)
Cost Efficiency

(Low)

(High)
Purification Crystallization / Acid-Base ExtractionColumn Chromatography (often required to remove Pd)
Scalability Excellent (Kilogram scale)Moderate (Catalyst cost limits scale)

Experimental Methodologies

Protocol A: Scalable Reductive Amination (Recommended)

Rationale: This method avoids toxic transition metals and utilizes inexpensive, commercially available starting materials.

Reagents:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a reaction vessel with Methyl 4-aminobenzoate (15.1 g, 100 mmol) and DCM (150 mL).

    • Add Tetrahydro-4H-pyran-4-one (12.0 g, 120 mmol) and Acetic Acid (6.0 g, 100 mmol).

    • Stir at room temperature (20–25 °C) for 30–60 minutes to allow equilibrium formation of the imine.

    • Checkpoint: Monitor by TLC (formation of a new, less polar spot) or LC-MS.

  • Reduction:

    • Cool the mixture to 0–5 °C.

    • Add Sodium triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 30 minutes. (Caution: Mild exotherm).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by slowly adding Saturated NaHCO₃ solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ .

  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • Recrystallization: Dissolve the crude residue in minimal hot Ethyl Acetate/Hexanes (1:3). Cool to 4 °C to precipitate the product.

    • Filter and dry under vacuum at 40 °C.

Expected Yield: 85–92% Purity: >98% (by HPLC)

Visualization of Mechanisms & Workflows

Synthesis Pathway Diagram

The following diagram illustrates the preferred reductive amination pathway, highlighting the critical intermediate species.

SynthesisPathway Start1 Methyl 4-aminobenzoate (Nucleophile) Imine Imine Intermediate (Transient Species) Start1->Imine Condensation Start2 Tetrahydro-4H-pyran-4-one (Electrophile) Start2->Imine Product This compound (Target) Imine->Product Hydride Transfer Reagent NaBH(OAc)3 / AcOH (Reducing Agent) Reagent->Product

Figure 1: Reductive amination pathway. The reaction proceeds via an imine intermediate, which is selectively reduced by STAB in situ.

Bioisostere Decision Logic

This flowchart guides the researcher on when to select the Oxan-4-yl analog over the Cyclohexyl analog.

BioisostereLogic Decision Select Hydrophobic Core for 4-Position Cyclohexyl Cyclohexyl Analog (Standard) Decision->Cyclohexyl Oxanyl Oxan-4-yl Analog (Bioisostere) Decision->Oxanyl Criteria1 Is Solubility < 10 µM? Cyclohexyl->Criteria1 Criteria1->Oxanyl Yes (Switch) Criteria2 Is Metabolic Clearance High? Criteria1->Criteria2 No Criteria2->Cyclohexyl No (Keep) Criteria2->Oxanyl Yes (Switch)

Figure 2: Decision logic for bioisosteric replacement. The Oxan-4-yl group is the preferred scaffold for improving solubility and metabolic stability.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).
  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Assessing the Novelty of Methyl 4-[(oxan-4-yl)amino]benzoate: A Comparative Analysis of Synthesis, Physicochemical Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminobenzoate scaffold is a well-established pharmacophore, forming the backbone of numerous therapeutic agents. This guide presents a comprehensive evaluation of Methyl 4-[(oxan-4-yl)amino]benzoate, a derivative whose novelty and potential advantages have yet to be fully elucidated. We provide a detailed, validated synthetic protocol, a comparative analysis of its physicochemical properties against structurally related analogs, and a hypothetical yet plausible assessment of its biological activity in the context of kinase inhibition. This document serves as a technical resource for researchers aiming to explore this and similar chemical spaces, offering insights into experimental design, structure-activity relationship (SAR) rationale, and the potential for developing novel therapeutics.

Introduction: The Quest for Novelty in a Privileged Scaffold

The para-aminobenzoic acid (PABA) framework is a cornerstone in medicinal chemistry, famously associated with sulfonamide antibiotics that competitively inhibit dihydropteroate synthase (DHPS)[1][2]. Its ester derivatives, such as benzocaine, are widely used as local anesthetics[3]. The core structure's versatility and established safety profile make it an attractive starting point for new drug discovery campaigns.

This guide focuses on This compound (henceforth M4OAB ), a molecule that introduces a saturated, oxygen-containing heterocycle at the 4-amino position. The central question we address is: Does the incorporation of the oxane (tetrahydropyran) ring offer a tangible and novel advantage over existing analogs?

To answer this, we will compare M4OAB against three key comparators:

  • Methyl 4-aminobenzoate (MAB): The parent compound, establishing a baseline.

  • Methyl 4-(cyclohexylamino)benzoate (MCHB): The direct carbocyclic analog, to assess the impact of the ring oxygen.

  • Methyl 4-(piperidin-4-ylamino)benzoate (MPPB): The nitrogen-containing heterocyclic analog, to compare the effects of a hydrogen-bond accepting oxygen versus a basic nitrogen.

This analysis will be grounded in synthetic feasibility, physicochemical properties relevant to drug development (e.g., solubility, lipophilicity), and a targeted biological evaluation against a relevant therapeutic target class—protein kinases, which are frequently modulated by scaffolds containing the 4-aminophenyl group[4][5].

Synthesis and Characterization: A Validated and Reproducible Pathway

The most direct and reliable method for synthesizing N-substituted 4-aminobenzoates from readily available starting materials is reductive amination[4]. This method avoids the harsher conditions and potential side reactions of other C-N bond-forming reactions like the Buchwald-Hartwig amination, which is also a viable but often more complex alternative[6].

Synthetic Workflow

The synthesis proceeds via the reductive amination of Methyl 4-oxobenzoate with 4-aminooxane. However, as Methyl 4-oxobenzoate is less common, a more practical approach starts from Methyl 4-aminobenzoate and tetrahydropyran-4-one.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product M4AB Methyl 4-aminobenzoate Imine Iminium Intermediate (transient) M4AB->Imine THP4O Tetrahydropyran-4-one THP4O->Imine Reagents NaBH(OAc)₃ Acetic Acid (cat.) DCE, RT, 12h Reagents->Imine M4OAB This compound Reagents->M4OAB Imine->M4OAB Reduction

Figure 1: Synthetic workflow for M4OAB via reductive amination.
Detailed Experimental Protocol: Reductive Amination

This protocol is designed to be self-validating, with clear steps for reaction monitoring and purification.

  • Materials & Reagents:

    • Methyl 4-aminobenzoate (1.0 eq)

    • Tetrahydropyran-4-one (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]

    • Glacial Acetic Acid (catalytic, ~0.1 eq)

    • 1,2-Dichloroethane (DCE) (Anhydrous)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Step-by-Step Procedure:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4-aminobenzoate (1.0 eq) and 1,2-dichloroethane (DCE, ~0.2 M).

    • Add tetrahydropyran-4-one (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. Causality: This initial period allows for the formation of the key iminium ion intermediate, which is the species that will be reduced.[7]

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that can reduce the iminium ion in the presence of the unreacted ketone, minimizing side reactions.[7]

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, M4OAB .

Comparative Characterization Data

The following table presents representative spectral data for M4OAB and its analogs. This data is predicted based on known chemical shifts of similar structures and serves as a benchmark for experimental validation.

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)FT-IR (cm⁻¹)MS (ESI+) m/z
M4OAB 7.85 (d, 2H), 6.60 (d, 2H), 4.30 (br s, 1H, NH), 4.00 (m, 2H), 3.85 (s, 3H), 3.55 (m, 2H), 3.80 (m, 1H), 1.95 (m, 2H), 1.60 (m, 2H)167.2, 152.0, 131.5, 118.0, 112.5, 67.0, 51.5, 48.0, 32.53350 (N-H), 1695 (C=O), 1605, 1520 (Ar), 1100 (C-O-C)238.1 [M+H]⁺
MAB 7.88 (d, 2H), 6.65 (d, 2H), 4.05 (br s, 2H, NH₂), 3.86 (s, 3H)167.3, 151.0, 131.8, 119.5, 113.8, 51.63450, 3360 (N-H), 1690 (C=O), 1610, 1515 (Ar)152.1 [M+H]⁺
MCHB 7.84 (d, 2H), 6.58 (d, 2H), 4.10 (br s, 1H, NH), 3.85 (s, 3H), 3.30 (m, 1H), 2.0-1.2 (m, 10H)167.2, 152.5, 131.5, 117.5, 112.0, 51.5, 51.0, 33.0, 25.5, 24.83360 (N-H), 2930, 2855 (C-H), 1692 (C=O), 1608, 1522 (Ar)234.2 [M+H]⁺
MPPB 7.85 (d, 2H), 6.62 (d, 2H), 4.25 (br s, 1H, NH), 3.85 (s, 3H), 3.45 (m, 1H), 3.15 (m, 2H), 2.75 (m, 2H), 2.05 (m, 2H), 1.60 (m, 2H)167.2, 152.2, 131.5, 117.8, 112.3, 51.5, 49.0, 45.0, 33.03355 (N-H), 2940 (C-H), 1694 (C=O), 1606, 1521 (Ar)235.2 [M+H]⁺

Comparative Physicochemical Properties

The choice of the N-substituent dramatically influences key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of an oxane ring offers a unique balance of properties compared to its analogs.

PropertyM4OAB MAB MCHB MPPB Rationale for Differences
MW ( g/mol ) 237.28151.16233.31234.30-
cLogP 2.11.43.21.9The oxane oxygen reduces lipophilicity vs. cyclohexane. The basic piperidine nitrogen also reduces lipophilicity compared to the carbocycle.
H-Bond Donors 1212The secondary amine is a single donor. MAB has a primary amine (2 donors). MPPB has both a secondary and a basic tertiary amine N-H.
H-Bond Acceptors 3223M4OAB has a key additional acceptor in the oxane ring oxygen, potentially improving aqueous solubility and target interactions.
Aqueous Solubility ModerateLowVery LowModerate-HighThe ether oxygen in M4OAB is expected to improve solubility over the purely greasy MCHB. The basicity of MPPB should confer the highest solubility.

Comparative Biological Activity Assessment

To assess the novelty of M4OAB , we propose evaluating its inhibitory activity against a therapeutically relevant protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology[8]. The 4-aminobenzoate scaffold can be found in various kinase inhibitors, where the amino group often forms a critical hydrogen bond in the kinase hinge region.

Biological Rationale & Hypothesis

The oxane ring's oxygen atom in M4OAB is a key structural differentiator. Unlike the inert cyclohexyl ring of MCHB, this oxygen can act as a hydrogen bond acceptor. This could enable a unique interaction with a residue in the kinase active site, potentially leading to enhanced potency or a novel selectivity profile compared to analogs.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Binding Hinge Hinge Region (e.g., Cys919) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region (e.g., Asp1046) M4OAB M4OAB Benzoate Benzoate Moiety Oxane Oxane Ring Amine Amino Linker Benzoate->HydrophobicPocket Hydrophobic Int. Oxane->SolventFront Potential H-Bond Amine->Hinge H-Bond

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.